molecular formula C12H23ClN2O3 B2942003 Tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride CAS No. 2361895-80-7

Tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride

Cat. No.: B2942003
CAS No.: 2361895-80-7
M. Wt: 278.78
InChI Key: CXPGJOHBAHNTKW-WYUVZMMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride is a stereochemically defined compound featuring a fused furopyrrolidine core and a tert-butyl carbamate group. The (3aR,6aR) configuration confers distinct spatial arrangements that influence its physicochemical properties and biological interactions. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. This compound is likely an intermediate in synthesizing bioactive molecules targeting neurological or metabolic pathways, given the prevalence of furopyrrolidine motifs in CNS drug candidates .

Properties

IUPAC Name

tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-8-12-7-13-6-9(12)4-5-16-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H/t9-,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPGJOHBAHNTKW-WYUVZMMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CNCC1CCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@]12CNC[C@H]1CCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride (CAS Number: 1909294-31-0) is a compound with significant biological activity that has been the subject of various research studies. This article reviews its chemical properties, biological effects, and potential therapeutic applications.

  • Molecular Formula : C13H25ClN2O2
  • Molecular Weight : 276.81 g/mol
  • Purity : Typically ≥ 97%
  • IUPAC Name : tert-butyl (((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methyl)carbamate hydrochloride

Tert-butyl N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride exhibits its biological activity primarily through interactions with various molecular targets involved in neurological processes. Its structure suggests potential interactions with neurotransmitter systems and neuroprotective pathways.

Biological Activity

Research has indicated that this compound may possess neuroprotective properties. Studies have demonstrated its ability to reduce oxidative stress and inflammation in neuronal cells. For instance:

  • Neuroprotection : In vitro studies have shown that the compound can protect astrocytes from amyloid beta-induced toxicity by modulating inflammatory cytokines such as TNF-α and IL-6. These findings suggest a mechanism through which it may help in conditions like Alzheimer’s disease .
  • Antioxidant Effects : The compound has been observed to lower levels of malondialdehyde (MDA), a marker of oxidative stress, in models of scopolamine-induced oxidative damage. This suggests that it may help mitigate oxidative damage in neuronal cells .

Case Studies and Research Findings

StudyFindings
In vitro studies on astrocytes Demonstrated reduced TNF-α levels upon treatment with the compound in the presence of amyloid beta .
Oxidative stress model Showed significant reduction of MDA levels compared to control groups .
Neuroprotective assays Indicated potential for use in neurodegenerative disease models due to its protective effects on neuronal cells .

Potential Applications

Given its biological activity, Tert-butyl N-[[(3aR,6aR)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride may have therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate inflammatory responses and reduce oxidative stress positions it as a candidate for further research in neuropharmacology.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Spectral Data (NMR/MS)
Target Compound Hexahydrofuro[2,3-c]pyrrole tert-Butyl carbamate; HCl salt C₁₃H₂₃ClN₂O₃ 302.78 (calc.) δ 1.49 (tert-butyl, 9H)
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (26) Hexahydropyrrolo[3,4-c]pyrrole 1H-benzotriazole-5-carbonyl C₁₉H₂₆N₆O₃ 358.5 [M+H]+ δ 8.03–7.59 (aromatic protons)
tert-Butyl N-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate Dioxino[2,3-b]pyridine Chloro; tert-Butyl carbamate C₁₃H₁₅ClN₂O₄ 298.72 Not reported
(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate Dihydrobenzofuran Methoxy; tert-Butyl carbamate C₁₄H₁₉NO₄ 265.31 Not reported

Key Observations :

  • Substituent variations (e.g., chloro in vs. HCl salt in the target) modulate electrophilicity and solubility.

Spectroscopic Profiling

  • NMR: The target’s tert-butyl protons (δ ~1.49) align with analogs in . Region-specific shifts (e.g., aromatic protons in ’s compound 26) highlight substituent-driven electronic effects . ’s comparative NMR analysis (regions A and B) suggests that minor structural changes in similar compounds can localize substituent effects .
  • MS/MS : Molecular networking () using cosine scores could cluster the target with furopyrrolidine derivatives (e.g., ’s compound 26) due to shared fragmentation patterns .

Computational and Graph-Based Comparisons

  • Graph-theoretical methods () are critical for assessing stereochemical similarities, as bit-vector approaches may overlook the (3aR,6aR) configuration . For example, the target’s stereochemistry differentiates it from diastereomers like (3aS,6aS)-configured analogs in .

Research Findings and Implications

  • Stereochemical Impact: The (3aR,6aR) configuration in the target compound likely enhances binding specificity compared to non-chiral analogs (e.g., ), as seen in bioactive furopyrrolidine derivatives .
  • Solubility and Bioavailability : The hydrochloride salt improves aqueous solubility relative to neutral carbamates (e.g., ), aiding in vitro assays .
  • Synthetic Scalability : HATU-mediated coupling () is adaptable for scaling the target compound, though stereochemical purity must be rigorously controlled .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.